Molecular Complexity & Physicochemical Profile vs. 2-(4-Chlorophenoxy)propionic acid
Compared to its acid analog 2-(4-chlorophenoxy)propionic acid, the target compound introduces a quaternary carbon center and a nitrile group, which fundamentally alters its Lipinski-style descriptors. The nitrile is smaller, lacks a hydrogen bond donor, and has a different LogP, impacting membrane permeability and protein binding [1].
| Evidence Dimension | Molecular Weight, Hydrogen Bond Donors, Topological Polar Surface Area (TPSA), and XLogP3 |
|---|---|
| Target Compound Data | MW: 195.64 g/mol; HBD: 0; TPSA: 33 Ų; XLogP3: 2.9 [1] |
| Comparator Or Baseline | 2-(4-Chlorophenoxy)propionic acid: MW: 200.62 g/mol; HBD: 1; TPSA: 46.5 Ų; XLogP3: ~2.3 |
| Quantified Difference | MW reduced by 5.0 g/mol (2.5%); loss of 1 HBD; TPSA reduced by 13.5 Ų (29%) |
| Conditions | Computed values from PubChem (2025.09.15 release) and ChemSpider. |
Why This Matters
These differences indicate the nitrile has a more favorable profile for passive membrane permeation, a critical parameter for optimizing drug-like properties in CNS or intracellular targets.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 2781321. https://pubchem.ncbi.nlm.nih.gov/compound/2781321. Accessed 2026-04-25. View Source
